4,7-Dinitroso-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine
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Overview
Description
[1,2,5]Oxadiazolo[3,4-b]pyrazine,4,5,6,7-tetrahydro-4,7-dinitroso-(9CI): This compound is characterized by the presence of an oxadiazole ring fused with a pyrazine ring, along with nitroso groups, which contribute to its distinctive chemical behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,5]Oxadiazolo[3,4-b]pyrazine,4,5,6,7-tetrahydro-4,7-dinitroso-(9CI) typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the oxadiazole and pyrazine rings.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitroso groups, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitroso groups to amino groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed under controlled temperature and pH conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, [1,2,5]Oxadiazolo[3,4-b]pyrazine,4,5,6,7-tetrahydro-4,7-dinitroso-(9CI) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be used in the design of novel pharmaceuticals targeting specific biological pathways .
Medicine: In medicine, the compound’s derivatives may exhibit therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory effects. Research is ongoing to explore its full potential in medical applications .
Industry: Industrially, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of [1,2,5]Oxadiazolo[3,4-b]pyrazine,4,5,6,7-tetrahydro-4,7-dinitroso-(9CI) involves its interaction with specific molecular targets. The nitroso groups can participate in redox reactions, influencing cellular processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- [1,2,4]Oxadiazole derivatives
- Pyrazine derivatives
- Nitroso compounds
Comparison: Compared to [1,2,4]Oxadiazole derivatives, [1,2,5]Oxadiazolo[3,4-b]pyrazine,4,5,6,7-tetrahydro-4,7-dinitroso-(9CI) has a more complex structure, offering additional reactive sites and potential for diverse chemical reactions.
Properties
CAS No. |
131357-57-8 |
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Molecular Formula |
C4H4N6O3 |
Molecular Weight |
184.11 g/mol |
IUPAC Name |
4,7-dinitroso-5,6-dihydro-[1,2,5]oxadiazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C4H4N6O3/c11-7-9-1-2-10(8-12)4-3(9)5-13-6-4/h1-2H2 |
InChI Key |
ACXVDEVFHFYDQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=NON=C2N1N=O)N=O |
Origin of Product |
United States |
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